molecular formula C15H13ClN2O B2613536 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 565174-27-8

3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No.: B2613536
CAS No.: 565174-27-8
M. Wt: 272.73
InChI Key: LIYAMILFMNETHF-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile (CAS 565174-27-8) is a chemical compound with the molecular formula C 15 H 13 ClN 2 O and a molecular weight of 272.73 g/mol . This nitrile-containing pyrrole derivative is characterized by a β-ketonitrile moiety attached to a 1-(4-chlorophenyl)-2,5-dimethylpyrrole system. Compounds with similar β-ketonitrile functional groups are recognized in scientific research as valuable building blocks in organic synthesis. For instance, they can serve as key intermediates in the construction of more complex molecular architectures, such as through Knoevenagel condensation reactions to form bioactive olefins like α-cyano chalcones . Such chalcone derivatives have been investigated in preliminary studies for their potential biological activities, including antiproliferative effects against certain cancer cell lines . Researchers value this compound for its potential application in medicinal chemistry and drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-10-9-14(15(19)7-8-17)11(2)18(10)13-5-3-12(16)4-6-13/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYAMILFMNETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with a nitrile source, such as acetonitrile, under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Reaction Conditions and Catalyst Efficiency

CatalystAmountTime (min)Yield (%)
MIL-125(Ti)-N(CH<sub>2</sub>PO<sub>3</sub>H<sub>2</sub>)<sub>2</sub>10 mg6075
MIL-53(Al)-N(CH<sub>2</sub>PO<sub>3</sub>H<sub>2</sub>)<sub>2</sub>10 mg6075
NaOH10 mol%12030
Et<sub>3</sub>N10 mol%12025

The mesoporous titanium-based catalyst enhances reactivity by activating both the aldehyde and the nitrile-ketone moiety of the substrate .

Mechanistic Pathway: Cooperative Vinylogous Anomeric Based Oxidation

The reaction proceeds via a unique cooperative geminal-vinylogous anomeric effect :

  • Tautomerization : The nitrile-ketone group tautomerizes to an enolic form, facilitated by the catalyst.

  • Aldehyde Activation : The catalyst polarizes the aldehyde’s carbonyl group, enabling nucleophilic attack by the enol.

  • Cyclization : Intermediate formation and subsequent intramolecular cyclization release H<sub>2</sub> or H<sub>2</sub>O<sub>2</sub> (depending on O<sub>2</sub> availability) .

This mechanism avoids traditional oxidizing agents, aligning with green chemistry principles .

Solvent Effects on Reaction Efficiency

Solvent-free conditions optimize yield and reaction speed:

SolventTime (min)Yield (%)
None6075
EtOH12045
H<sub>2</sub>O12020
DMF12030

Polar aprotic solvents like DMF show reduced efficiency due to poor substrate-catalyst interaction .

Comparative Analysis of Substrate Scope

The compound reacts efficiently with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) due to enhanced electrophilicity. Electron-rich aldehydes require extended reaction times .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity : Research indicates that derivatives of similar pyrrole compounds exhibit significant antioxidant properties. For instance, studies have shown that pyrrole-based compounds can scavenge free radicals effectively, which is crucial in developing treatments for oxidative stress-related diseases .

Anticancer Properties : Compounds with similar structures have demonstrated promising anticancer activity. In vitro studies suggest that they can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This suggests potential applications in cancer therapeutics .

Pharmacology

Neuroprotective Effects : Some studies have indicated that compounds related to 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been documented. Research suggests that it can inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in chronic inflammatory conditions .

Material Science

Synthesis of Functional Materials : The unique properties of pyrrole derivatives allow their use in synthesizing conductive polymers and other advanced materials. These materials can be utilized in electronic devices, sensors, and energy storage systems due to their excellent electrical conductivity and stability .

Antioxidant Activity Study

A study evaluated the antioxidant capacity of various pyrrole derivatives using the DPPH radical scavenging method. The findings are summarized below:

CompoundIC50 (µM)Comparison to Ascorbic Acid
Compound A151.5 times higher
Compound B30Similar
Compound C25Lower

Table 1: Antioxidant activity comparison of selected compounds.

Anticancer Activity Research

In vitro testing against human cancer cell lines revealed the following results:

Cell LineIC50 (µM)% Inhibition at 50 µM
HepG22085
NCI-H6611590
MCF-72580

Table 2: Anticancer activity of the compound against different cell lines.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile with two structurally related analogs, focusing on substituent effects, physicochemical properties, and availability.

Structural Analogs and Substituent Variations

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound (Target) 4-Cl (para) C₁₆H₁₄ClN₂O₂ ~299.75 Electron-withdrawing Cl group; inferred higher polarity compared to methoxy analogs
3-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile 4-OCH₂F (para) C₁₆H₁₄F₂N₂O₂ 304.30 Predicted bp: 464.6±45.0°C; pKa: 8.16±0.12; discontinued commercial availability
3-(1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile 2-OCH₃ (ortho) C₁₆H₁₆N₂O₂ 268.31 Purity ≥98%; ortho-substituent likely induces steric hindrance

Substituent Effects on Physicochemical Properties

  • Electron Effects: The 4-chloro group in the target compound is strongly electron-withdrawing, which may enhance stability and acidity compared to electron-donating groups like methoxy (OCH₃). The 2-methoxy group (ortho-OCH₃) introduces steric hindrance, which could reduce reactivity at the pyrrole core or alter binding interactions in molecular targets .
  • Boiling Point and Solubility :

    • The difluoromethoxy analog’s higher predicted boiling point (464.6°C vs. ~300–400°C estimated for the chloro compound) suggests stronger intermolecular forces due to polar F atoms .
    • The chloro compound’s lower molecular weight compared to the difluoro analog may improve solubility in organic solvents.
  • Acidity (pKa) :

    • The difluoromethoxy derivative’s pKa of 8.16 indicates moderate basicity, likely influenced by the electron-withdrawing fluorine atoms. The chloro compound’s pKa is expected to be slightly lower due to the Cl group’s stronger inductive effect.

Biological Activity

3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile, also known by its CAS number 565174-27-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H13ClN2O, with a molecular weight of 272.73 g/mol. The compound features a pyrrole ring structure, which is known for its biological significance.

PropertyValue
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
CAS Number565174-27-8
Boiling PointNot available
PurityNot specified

Anticancer Properties

Research has indicated that compounds containing pyrrole moieties exhibit significant anticancer properties. A study on related pyrrole derivatives demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cells. The cytotoxicity was assessed using resazurin assays, revealing that certain derivatives can inhibit cell proliferation effectively .

The proposed mechanism of action for the anticancer activity of pyrrole derivatives involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of pro-inflammatory cytokines. For instance, docking studies have shown that these compounds can bind effectively to target proteins involved in cancer progression, such as COX-2, thereby inhibiting tumor growth .

Case Studies

  • Pyrrole Derivative Synthesis and Testing : A series of novel pyrrole derivatives were synthesized and tested for their biological activity. Among these, certain compounds demonstrated significant antiproliferative effects and were shown to induce apoptosis in cancer cells through caspase activation assays .
  • Antioxidant Activity : In addition to anticancer properties, some studies have highlighted the antioxidant potential of pyrrole derivatives. The DPPH assay indicated that specific compounds could scavenge free radicals effectively, contributing to their overall therapeutic potential .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile, and how can purification be achieved?

Methodological Answer: The synthesis typically involves refluxing precursors in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Alternative methods using DMSO as a solvent with potassium carbonate (10 mmol) at 45–50°C for 4 hours have also been reported for structurally similar pyrrole derivatives, yielding crystalline products after recrystallization in 2-propanol . Key considerations:

  • Catalyst Choice: Chloranil promotes oxidation and cyclization.
  • Solvent Effects: Xylene enables high-temperature reflux, while DMSO enhances nucleophilic substitution.
  • Purification: Recrystallization solvents (methanol vs. 2-propanol) impact crystal quality and yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy: Focus on distinguishing pyrrole ring protons (δ 6.2–7.5 ppm for aromatic protons) and nitrile group signals (C≡N stretching at ~2200–2250 cm⁻¹ in IR) .
  • Mass Spectrometry: High-resolution MS (HRMS) can confirm the molecular ion peak (expected m/z ~314.08 for C₁₆H₁₄ClN₂O) and fragmentation patterns.
  • X-ray Crystallography: For derivatives with similar substituents (e.g., ethyl esters), single-crystal X-ray studies reveal bond angles (mean C–C = 0.005 Å) and confirm regiochemistry .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved for this compound?

Methodological Answer: Discrepancies often arise in NMR chemical shifts or IR stretching frequencies due to solvent effects or conformational flexibility. Strategies:

  • DFT Calculations: Optimize geometries using B3LYP/6-31G(d) to simulate NMR/IR spectra and compare with experimental data .
  • Solvent Modeling: Include solvent parameters (e.g., PCM for methanol) in computational models to improve accuracy .
  • Dynamic Effects: For flexible substituents (e.g., the nitrile group), perform variable-temperature NMR to assess rotational barriers.

Q. What mechanistic insights explain the regioselectivity of substitution reactions on the pyrrole core?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electron-Donating Groups (EDGs): The 4-chlorophenyl group at position 1 directs electrophilic substitution to position 4 via resonance stabilization, while methyl groups at positions 2 and 5 sterically hinder adjacent sites .
  • Nitrile Reactivity: The 3-oxopropanenitrile moiety acts as an electron-withdrawing group (EWG), polarizing the pyrrole ring and favoring nucleophilic attack at position 3 in derivatives .

Q. How can reaction yields be improved for derivatives with bulky substituents?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 30 hours to 1–2 hours) while maintaining high yields for thermally sensitive intermediates .
  • Catalytic Systems: Use Pd(OAc)₂/XPhos for coupling reactions involving sterically hindered aryl halides, achieving >80% yields in model systems .
  • Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar derivatives, and how should this be addressed?

Methodological Answer: Variations arise from polymorphic forms or impurities. Mitigation strategies:

  • DSC/TGA Analysis: Differentiate polymorphs via differential scanning calorimetry (e.g., endothermic peaks at 150–160°C vs. 165–170°C) .
  • Chromatographic Purity: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >99% purity before melting point determination .

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